molecular formula C29H29N5O4S B2822616 N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide CAS No. 1024317-71-2

N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

Cat. No. B2822616
CAS RN: 1024317-71-2
M. Wt: 543.64
InChI Key: AZFUPNOOJIQHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of NQO2 Enzyme

The compound analogues, including those with a furan ring and amidine group, have been evaluated for their inhibition of the NQO2 enzyme. This enzyme is significant in cancer chemotherapy and malaria treatment. The study found that these analogues showed lower activity than the lead furan amidine but provided valuable insights into the structure-activity relationship with NQO2. This research could potentially inform future developments in cancer and malaria treatments (Alnabulsi et al., 2018).

Antitumor and Antimicrobial Properties

Various analogues of the compound have been explored for their antitumor and antimicrobial properties. Studies have shown that these compounds can inhibit tumor growth and exhibit activity against brain monoamine oxidase (MAO), a target for antidepressant drugs. Additionally, some compounds demonstrated moderate therapeutic effects in tumor models, indicating potential as anticancer agents. This suggests that these compounds may have broad applications in treating various cancers and infectious diseases (Markosyan et al., 2008).

Potential as EGFRwt-TK Inhibitor

The compound's derivatives have shown promise as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), a critical target in cancer therapy. Some derivatives were found to be potent antitumor agents with high antiproliferative activities against various tumor cells. This research suggests the potential of these compounds in developing new anticancer drugs, particularly targeting EGFR-TK (Zhang et al., 2019).

Inhibitory Effects on Brain Monoamine Oxidase

Several derivatives of the compound have shown inhibitory effects on brain monoamine oxidase (MAO) activity. This enzyme is significant in regulating neurotransmitters in the brain and is a common target for antidepressant drugs. The findings suggest potential applications of these compounds in the treatment of neurological disorders, such as depression (Markosyan et al., 2008).

Potential Anticancer Applications

Various derivatives have been synthesized and evaluated for their anticancer properties. Some derivatives were found to disturb microtubule formation and inhibit tumor growth, suggesting potential applications in cancer therapy. This research contributes to the ongoing search for effective anticancer agents and could lead to the development of new cancer treatments (Suzuki et al., 2020).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4S/c1-3-18-11-13-19(14-12-18)31-27(36)24(4-2)39-29-33-22-10-6-5-9-21(22)26-32-23(28(37)34(26)29)16-25(35)30-17-20-8-7-15-38-20/h5-15,23-24H,3-4,16-17H2,1-2H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUPNOOJIQHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide

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